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Compound of Interest

Compound Name: Ortetamine, (S)-

Cat. No.: B12682682 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the potency of Ortetamine (2-methylamphetamine) and other selected

amphetamine analogs. The information is supported by experimental data to facilitate informed

decisions in research and development.

Ortetamine, a structural analog of amphetamine, demonstrates distinct properties in its

interaction with monoamine systems. This guide synthesizes available data to compare its

potency with other key amphetamine analogs, providing a framework for understanding their

structure-activity relationships.

In Vivo Potency: Drug Discrimination Studies
Drug discrimination studies in animal models are a valuable tool for assessing the subjective

effects of psychoactive compounds. In these assays, animals are trained to recognize the

effects of a specific drug and differentiate it from a placebo. The potency of a novel compound

is determined by its ability to substitute for the training drug.

A key study by Higgs and Glennon (1990) investigated the stimulus properties of ring-

methylated amphetamine analogs, including Ortetamine (2-methylamphetamine or oTAP), 3-

methylamphetamine (mTAP), and 4-methylamphetamine (pTAP), in rats trained to discriminate

dextroamphetamine from saline. The results demonstrated that Ortetamine fully substituted for

dextroamphetamine, indicating similar subjective effects. However, its potency was found to be

approximately one-tenth that of dextroamphetamine.
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Compound ED50 (mg/kg)
Potency Relative to
d-Amphetamine

Generalization

d-Amphetamine 0.4 (approx.) 1x Full

Ortetamine (2-

Methylamphetamine)
4.1 ~0.1x Full

3-Methylamphetamine >4.0 - Partial

4-Methylamphetamine >4.0 - Partial

Table 1: In Vivo Potency of Ortetamine and Related Analogs in Drug Discrimination Assays.

Data is derived from studies where rats were trained to discriminate dextroamphetamine. ED50

is the dose required to produce 50% of the maximal drug-appropriate response.

In Vitro Potency: Monoamine Release Assays
The primary mechanism of action for amphetamine and its analogs involves the release of

monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—

through their respective transporters (DAT, NET, and SERT). The in vitro potency of these

compounds as monoamine releasers is a critical determinant of their pharmacological profile.

While specific in vitro monoamine release data for Ortetamine is not readily available in the

cited literature, a study by Wee et al. (2005) provides valuable comparative data for other

amphetamine analogs. This study highlights how substitutions on the phenyl ring can

significantly alter the potency and selectivity for dopamine versus serotonin release.
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Compound
Dopamine (DA)
Release EC50 (nM)

Serotonin (5-HT)
Release EC50 (nM)

DA/5-HT Selectivity
Ratio

m-

Fluoroamphetamine
24 1937 80.7

p-Fluoroamphetamine 52 988 19.0

m-

Methylamphetamine
29 242 8.3

p-Methylamphetamine 35 53 1.5

Table 2: In Vitro Potency of Amphetamine Analogs as Monoamine Releasers.[1] Data

represents the half-maximal effective concentration (EC50) for inducing the release of

dopamine and serotonin. A higher DA/5-HT selectivity ratio indicates a greater preference for

dopamine release.

Experimental Protocols
Drug Discrimination Assay (Higgs and Glennon, 1990)

Subjects: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Training: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of

dextroamphetamine sulfate (1.0 mg/kg) and saline. Food pellets were delivered as

reinforcement for responding on the correct lever (drug or saline) under a variable-interval

15-second schedule. Training sessions were conducted daily.

Testing: Once stable discrimination was achieved (≥80% of responses on the correct lever

before delivery of the first reinforcer for at least 8 of 10 consecutive sessions), generalization

tests were conducted. Various doses of the test compounds (Ortetamine, 3-

methylamphetamine, and 4-methylamphetamine) were administered i.p. The percentage of

responses on the drug-appropriate lever was recorded. An ED50 value, the dose at which

the animal makes 50% of its responses on the drug-correct lever, was calculated for

compounds that produced full substitution.
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In Vitro Monoamine Release Assay (Wee et al., 2005)
Preparation of Synaptosomes: Crude synaptosomes were prepared from the brains of male

Sprague-Dawley rats. For dopamine release assays, striatal tissue was used. For serotonin

release assays, the whole brain minus the striatum and cerebellum was used.

Neurotransmitter Release Assay: Synaptosomes were preloaded with either [³H]dopamine or

[³H]serotonin. After washing, the synaptosomes were incubated with various concentrations

of the test compounds. The amount of released radiolabeled neurotransmitter was then

measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that produced 50% of the maximal

release (EC50) was calculated using non-linear regression analysis.

Signaling Pathway of Amphetamine-Induced
Monoamine Release
Amphetamine and its analogs exert their effects by interacting with and reversing the function

of monoamine transporters. This leads to a non-vesicular release of dopamine, norepinephrine,

and serotonin from the presynaptic neuron into the synaptic cleft.
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Figure 1. Amphetamine-induced dopamine release pathway.

Conclusion
The available data indicates that Ortetamine (2-methylamphetamine) is a centrally active

stimulant with subjective effects similar to dextroamphetamine, but with significantly lower in

vivo potency. The comparative in vitro data for other amphetamine analogs demonstrates that

minor structural modifications, such as the position of a methyl or fluoro group on the phenyl

ring, can profoundly impact potency and selectivity for dopamine versus serotonin release.

Further in vitro studies on Ortetamine are warranted to fully characterize its pharmacological

profile at the monoamine transporters and to provide a more complete understanding of its

structure-activity relationship within this important class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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